molecular formula C17H22O2 B1594675 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene CAS No. 25053-09-2

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene

Cat. No. B1594675
CAS RN: 25053-09-2
M. Wt: 258.35 g/mol
InChI Key: WWNGFHNQODFIEX-UHFFFAOYSA-N
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Patent
USH0000916

Procedure details

The procedures of Referencial Example C-1 were repeated for the reaction except that 60 parts of a monomer mixture of 70% methyl methacrylate and 30% styrene was used in place of 60 parts of the monomer mixture of acrylonitrile and styrene, finally obtaining a powdery methyl methacrylate-butadiene-styrene copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(#N)C=C>>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:8]=[CH:9][CH:10]=[CH2:11].[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C=CC=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.